Bombin H7 Bombin H7
Brand Name: Vulcanchem
CAS No.:
VCID: VC3674873
InChI:
SMILES:
Molecular Formula:
Molecular Weight:

Bombin H7

CAS No.:

Cat. No.: VC3674873

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Bombin H7 -

Specification

Introduction

Chemical Structure and Properties

Molecular Composition and Basic Properties

Bombinin H7 is characterized by a specific molecular formula and weight that define its fundamental chemical properties. These core characteristics provide the foundation for understanding its behavior in various biochemical contexts.

PropertyValueSource
Molecular FormulaC76H135N19O19PubChem
Molecular Weight1619.0 g/molPubChem
XLogP3-AA2.2PubChem
Hydrogen Bond Donor Count19PubChem
Hydrogen Bond Acceptor Count20PubChem
Rotatable Bond Count52PubChem
Exact Mass1618.01816315 DaPubChem

The molecular formula indicates that Bombinin H7 is a complex peptide containing multiple carbon, hydrogen, nitrogen, and oxygen atoms. Its substantial molecular weight of 1619.0 g/mol is typical of peptides with multiple amino acid residues . The moderate XLogP3-AA value of 2.2 suggests a balance between hydrophilic and hydrophobic properties, which may influence its solubility and membrane interactions .

Structural Characteristics

Bombinin H7 exhibits a complex three-dimensional structure that is typical of peptide compounds. The structural complexity is reflected in the computational analysis of the compound, which indicates that "conformer generation is disallowed since too many atoms, too flexible" . This statement highlights the structural flexibility of the peptide, which is a common characteristic of longer peptide chains that can adopt multiple conformations in solution.

The IUPAC name of Bombinin H7 is exceptionally lengthy due to the complex nature of its structure:
L-isoleucyl-D-alloisoleucyl-glycyl-L-prolyl-L-isoleucyl-L-leucyl-glycyl-L-leucyl-L-valyl-L-seryl-L-asparagyl-L-alanyl-L-leucyl-glycyl-glycyl-L-leucyl-L-leucinamide . This systematic name provides a precise description of the peptide's primary structure, identifying each amino acid residue and their specific configuration (L or D isomers).

Computed Descriptors

The InChI and InChIKey provide standardized representations of the chemical structure that enable unambiguous identification and facilitate database searches:

DescriptorValue
InChIKeyHKKBNGVUKTUMQX-SVQIZNGVSA-N
SMILESCCC@HC@@HN

These descriptors provide machine-readable representations of the peptide's structure that can be used for computational analysis, database searching, and structure-activity relationship studies.

Biological Description

Amino Acid Sequence Analysis

The amino acid sequence of Bombinin H7 is a defining characteristic that determines its biological properties and potential functions. The peptide consists of 17 amino acid residues arranged in a specific sequence that contributes to its unique structure and potential functions.

FormatSequenceReference
Condensed NotationH-Ile-D-aIle-Gly-Pro-Ile-Leu-Gly-Leu-Val-Ser-Asn-Ala-Leu-Gly-Gly-Leu-Leu-NH2PubChem
Single Letter CodeIXGPILGLVSNALGGLLPubChem
HELM NotationPEPTIDE1{I.[C(=O)C@@HN |$_R2;;;;;;;;;_R1$|].G.P.I.L.G.L.V.S.N.A.L.G.G.L.L.[am]}$$$$PubChem

A notable feature of this sequence is the presence of D-alloisoleucine (D-aIle, represented as 'X' in the single letter code) at position 2 . This D-amino acid is unusual since naturally occurring proteins typically contain exclusively L-amino acids. The presence of a D-amino acid may confer resistance to enzymatic degradation, potentially increasing the peptide's stability in biological environments.

Structural Features and Implications

The amino acid composition of Bombinin H7 reveals several notable characteristics:

  • High leucine content (5 residues), which contributes hydrophobic character

  • Multiple glycine residues (4), which provide conformational flexibility

  • Presence of both hydrophobic (Ile, Leu, Val, Ala) and hydrophilic (Ser, Asn) amino acids

  • C-terminal amidation (-NH2), which is a common modification in bioactive peptides that can enhance stability and receptor binding

The sequence contains a mixture of hydrophobic and hydrophilic residues, suggesting potential amphipathic properties that could enable interaction with biological membranes . The C-terminal amidation (-NH2) is a post-translational modification commonly found in bioactive peptides that can influence receptor binding and biological activity.

FeatureBombinin H7Typical Bioactive Peptides
Length17 amino acidsVariable (5-50 residues)
D-amino acidsContains D-alloisoleucineRare in natural peptides, may enhance stability
C-terminal modificationAmidated (-NH2)Common in bioactive peptides
Hydrophobic contentHigh (Ile, Leu, Val)Variable, often amphipathic
Molecular weight1619.0 g/molVariable based on sequence length

This comparative analysis positions Bombinin H7 within the broader context of bioactive peptides, highlighting its unique features while acknowledging similarities to established peptide classes.

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